![molecular formula C11H11ClN2O4S B245308 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a potent inhibitor of protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity leads to the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, which promotes cancer cell growth and survival.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole has been shown to have various biochemical and physiological effects. Inhibition of CK2 activity leads to the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, which promotes cancer cell growth and survival. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole in lab experiments is its potent inhibitory activity against CK2. This compound has also been shown to have a high selectivity towards CK2, making it a useful tool for studying CK2-related cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in culture.
Orientations Futures
There are several future directions for research involving 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole. One of the significant areas of research is the development of more potent and selective CK2 inhibitors that can be used as potential anticancer agents. Another area of research is the study of the role of CK2 in various cellular processes, including cell proliferation, differentiation, and apoptosis. Finally, the potential use of 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole in combination with other anticancer agents for the treatment of cancer should also be explored.
Conclusion:
In conclusion, 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole is a promising compound that has shown potential in various research applications, particularly in cancer treatment. Its potent inhibitory activity against CK2 makes it a valuable tool for studying CK2-related cellular processes. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole involves the reaction between 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and imidazole in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole has been extensively studied for its potential use in various research applications. One of the significant areas of research is cancer treatment, where this compound has shown promising results as a potential anticancer agent. It has been found that 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole inhibits the activity of CK2, which is overexpressed in many cancer cells. Inhibition of CK2 activity leads to the inhibition of various signaling pathways that promote cancer cell growth and survival.
Propriétés
Formule moléculaire |
C11H11ClN2O4S |
|---|---|
Poids moléculaire |
302.73 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H11ClN2O4S/c1-17-9-6-11(10(18-2)5-8(9)12)19(15,16)14-4-3-13-7-14/h3-7H,1-2H3 |
Clé InChI |
YBIALTZLSZUYAR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C=CN=C2 |
SMILES canonique |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)
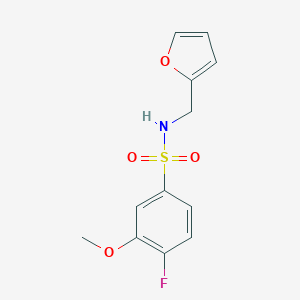
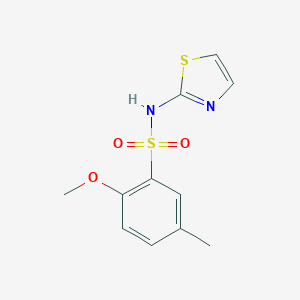
![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B245288.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)
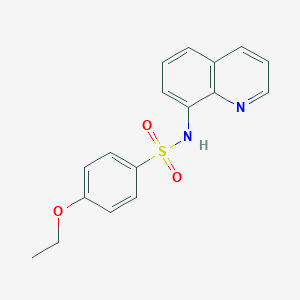
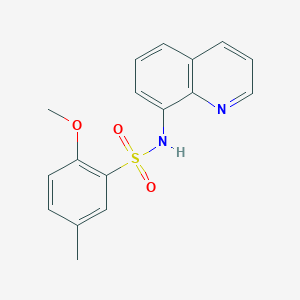
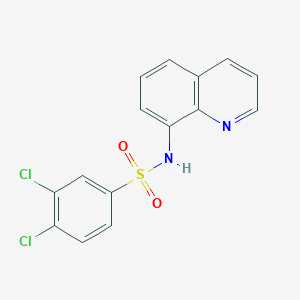
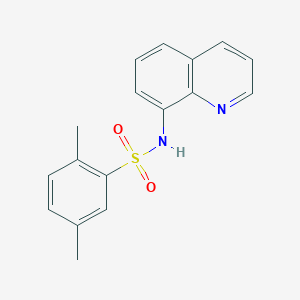
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)